1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride
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Overview
Description
1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 4-ethylthiazole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the thiazole ring plays a crucial role in its biological activity .
Comparison with Similar Compounds
1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride can be compared with other thiazole derivatives, such as:
1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride: Similar in structure but with a methyl group instead of an ethyl group, leading to different biological activities.
1-(4,5-Dihydro-1,3-thiazol-2-yl)ethanone: Contains a thiazoline ring instead of a thiazole ring, resulting in different chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-ethyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-3-6-4-10-7(9-6)5(2)8;;/h4-5H,3,8H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMKIWJOFULBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)C(C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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